3-Methoxybutan-1-ol

Description

The exact mass of the compound 3-Methoxy-1-butanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65580. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

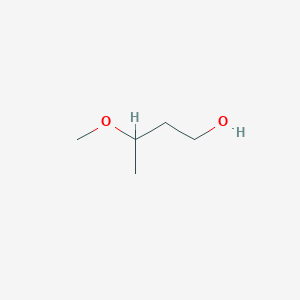

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(7-2)3-4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGVZVOGOQILFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044812 | |

| Record name | 3-Methoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2517-43-3 | |

| Record name | 3-Methoxybutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2517-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxybutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002517433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHOXY-1-BUTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ995B41AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methoxybutan-1-ol chemical properties and structure

An In-depth Technical Guide to 3-Methoxybutan-1-ol

An Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound (CAS No: 2517-43-3). This bifunctional compound, containing both a primary alcohol and an ether group, is utilized across various industrial and research sectors.[1][2][3] Its properties make it a valuable high-boiling point solvent, a coupling agent, and a key intermediate in the synthesis of more complex molecules.[1][4]

Chemical Structure and Identification

This compound is a primary alcohol in which the hydroxyl group at position 3 of butane-1,3-diol is substituted with a methoxy group.[1][3] This structure imparts both hydrophilic (from the alcohol group) and lipophilic (from the ether and alkyl chain) characteristics to the molecule.

IdentifierValue IUPAC Namethis compound[3] SMILESCC(CCO)OC[3] InChIInChI=1S/C5H12O2/c1-5(7-2)3-4-6/h5-6H,3-4H2,1-2H3[3] InChIKeyJSGVZVOGOQILFM-UHFFFAOYSA-N[3]

>]; } } Caption: Chemical structure and key identifiers for this compound.

Physicochemical Properties

This compound is a clear, colorless, and odorless liquid that is miscible with water and common organic solvents.[1][2][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂O₂ | [1][5] |

| Molecular Weight | 104.15 g/mol | [1][3] |

| Boiling Point | 161 °C | [1][2] |

| Melting Point | -85 °C | [1][2] |

| Density | 0.928 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.416 | [1][2] |

| Flash Point | 46 - 74 °C (115 - 117 °F) | [1][2][6][7] |

| Vapor Pressure | 1.3 hPa at 20 °C; 0.738 mmHg at 25°C | [2][5] |

| Water Solubility | Miscible / Soluble | [2][5] |

| pKa | 14.90 ± 0.10 (Predicted) | [1][5] |

| LogP | 0.002 at 25°C and pH 7 | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Data Type | Key Information / Reference |

| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich and in databases such as ChemicalBook and SpectraBase.[8][9] |

| ¹³C NMR | Data available in spectral databases.[8] |

| Mass Spectrometry | Electron ionization mass spectra are available in the NIST Chemistry WebBook.[10][11] |

| IR Spectroscopy | IR spectral data is available in the NIST Chemistry WebBook and other databases.[8][10] |

Synthesis and Experimental Protocols

General Protocol for the Synthesis of a Methoxy Alcohol via Ketone Reduction:

This protocol is based on the synthesis of a similar compound, 3-methoxy-2-butanol, and illustrates a generalizable approach.[12]

-

Dissolution : Dissolve the corresponding ketone precursor (e.g., 3-methoxybutanone) in a suitable alcohol solvent, such as methanol, within a round-bottom flask.

-

Cooling : Cool the solution to 0 °C using an ice bath to control the reaction exotherm.

-

Reduction : Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions to the cooled solution.[12]

-

Reaction Monitoring : After the addition is complete, allow the mixture to warm to room temperature and stir. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching : Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction : Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether.

-

Purification : Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent like magnesium sulfate. After filtering, concentrate the solution under reduced pressure. The crude product can then be purified by fractional distillation.[12]

// Nodes start [label="Start:\nKetone Precursor\n+ Solvent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduction [label="Reduction\n(e.g., NaBH₄)\nat 0°C -> RT"]; monitoring [label="Reaction Monitoring\n(TLC / GC-MS)"]; quench [label="Quenching\n(e.g., aq. NH₄Cl)"]; extraction [label="Workup:\nLiquid-Liquid Extraction"]; drying [label="Drying Organic Phase\n(e.g., MgSO₄)"]; concentration [label="Solvent Removal\n(Rotary Evaporation)"]; purification [label="Purification\n(Fractional Distillation)"]; end [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> reduction; reduction -> monitoring; monitoring -> quench [label="Reaction\nComplete"]; quench -> extraction; extraction -> drying; drying -> concentration; concentration -> purification; purification -> end; } Caption: A generalized workflow for the synthesis and purification of an alkoxy alcohol.

Reactivity and Chemical Stability

This compound is stable under normal temperatures and pressures.[6] However, it is a combustible liquid and its vapors can form explosive mixtures with air above its flashpoint.[2][13]

-

Incompatible Materials : It should be kept away from strong oxidizing agents, acid anhydrides, and acid chlorides.[6] Contact with strong bases at elevated temperatures may lead to runaway reactions.[14]

-

Hazardous Decomposition : Upon combustion, it may produce carbon monoxide and carbon dioxide.[6]

-

Storage : Store in a cool, dry, well-ventilated area away from sources of ignition, in a tightly closed container.[6][15] The use of nitrogen blanketing is recommended for storage and transport to minimize the potential formation of peroxides.[14]

Applications in Research and Industry

This compound's unique properties lend it to a variety of applications:

-

Solvent : It is used as a high-boiling point solvent for lacquers, paints, coatings, inks, and adhesives.[1][2][4] It is particularly effective in nitrocellulose lacquers and alkyd resin paints, where it improves brushability and flow.[4]

-

Chemical Intermediate : It serves as an intermediate in the synthesis of plasticizers, herbicides, and pharmaceuticals.[1][4] It has also been used to synthesize specific dyes and xanthate complexes.[1]

-

Coupling Agent : It is used as a coupling agent in brake fluids.[1][4]

-

Cosmetics : In the cosmetics industry, it functions as a solvent.[1][5]

-

Research : It has been used as a model compound for studying the dehydration of alcohols.[1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory and personnel safety. It is considered a flammable liquid and may be harmful if swallowed.[16]

Personal Protective Equipment (PPE):

-

Eye/Face Protection : Wear tightly fitting safety goggles.[15]

-

Skin Protection : Wear suitable protective clothing and gloves (e.g., neoprene).[14][15]

-

Respiratory Protection : Use in a well-ventilated area. If exposure limits are exceeded, a full-face respirator may be necessary.[15]

First Aid Measures:

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen.[6][15]

-

Skin Contact : Remove contaminated clothing and flush the skin with plenty of water.[6]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[6]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][15] Swallowing may lead to aspiration into the lungs, causing chemical pneumonitis.[14]

References

- 1. 3-Methoxy-1-butanol | 2517-43-3 [chemicalbook.com]

- 2. This compound – Wikipedia [de.wikipedia.org]

- 3. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. Page loading... [guidechem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 3-methoxy-1-butanol, 2517-43-3 [thegoodscentscompany.com]

- 8. 3-Methoxy-1-butanol(2517-43-3) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 1-Butanol, 3-methoxy- [webbook.nist.gov]

- 11. 1-Butanol, 3-methoxy- [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. 3-METHOXYBUTANOL [training.itcilo.org]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. echemi.com [echemi.com]

- 16. godavaribiorefineries.com [godavaribiorefineries.com]

An In-depth Technical Guide to 3-Methoxybutan-1-ol (CAS: 2517-43-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybutan-1-ol, with the CAS registry number 2517-43-3, is a primary alcohol and an ether.[1][2] Structurally, it is the 3-methoxy derivative of 1,3-butanediol.[1][2] This colorless liquid is recognized for its utility as a solvent in a variety of industrial applications, including coatings, inks, and cleaning agents, owing to its good dissolving power and slow evaporation rate.[2][3] It also serves as an intermediate in the synthesis of other chemical compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and safety information for this compound. While primarily used in industrial settings, this guide also explores any available information regarding its biological activity for the benefit of researchers in the life sciences.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂O₂ | [1] |

| Molecular Weight | 104.15 g/mol | [1] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 159-163 °C at 760 mmHg | [4] |

| Melting Point | -85 °C | [4] |

| Density | 0.921-0.924 g/mL at 20 °C | [4] |

| Refractive Index | 1.415-1.417 at 20 °C | [4] |

| Flash Point | 47 °C (117 °F) | [4] |

| Water Solubility | Miscible | [5] |

| LogP (o/w) | 0.070 (estimated) | [4] |

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound, which is critical for its identification and characterization.

| Spectroscopy | Key Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | Chemical shifts (ppm): ~3.7 (m, 2H, -CH₂OH), ~3.6 (m, 1H, -CH(OCH₃)-), ~3.3 (s, 3H, -OCH₃), ~1.7 (m, 2H, -CH₂-CH₂OH), ~1.2 (d, 3H, -CH(OCH₃)CH₃) | [6][7] |

| ¹³C NMR (CDCl₃) | Chemical shifts (ppm): ~77 (C-OCH₃), ~60 (C-OH), ~56 (-OCH₃), ~39 (-CH₂-), ~20 (-CH₃) | [1][8] |

| Infrared (IR) | Characteristic peaks (cm⁻¹): ~3400 (O-H stretch, broad), ~2970, 2930, 2870 (C-H stretch), ~1120 (C-O stretch) | [1][9][10] |

| Mass Spectrometry (MS) | Key fragments (m/z): 59 [M-CH₂CH₂OH]⁺ (base peak), 45, 71, 89 | [1][5][11] |

Synthesis of this compound

This compound can be synthesized through several routes, with the most common industrial methods starting from crotonaldehyde or involving the reduction of 3-methoxybutanal.

Experimental Protocol: Synthesis from Crotonaldehyde

This method involves a two-step process: the methoxylation of crotonaldehyde to form 3-methoxybutyraldehyde, followed by hydrogenation to the desired alcohol.[12]

Step 1: Synthesis of 3-Methoxybutyraldehyde

-

Materials: Crotonaldehyde, Methanol, Alkaline catalyst (e.g., Sodium hydroxide solution).

-

Procedure:

-

In a reaction vessel equipped with a stirrer and cooling system, crotonaldehyde is reacted with an excess of methanol in the presence of an alkaline solution.

-

The reaction is typically carried out at room temperature under atmospheric pressure. Due to the exothermic nature of the reaction, cooling is necessary to maintain the temperature.[12]

-

The reaction mixture is stirred until the conversion of crotonaldehyde is complete, as monitored by a suitable analytical technique (e.g., GC).

-

Upon completion, the reaction mixture is neutralized with an acid, such as acetic acid.[12]

-

Step 2: Hydrogenation to this compound

-

Materials: 3-Methoxybutyraldehyde (from Step 1), Hydrogen gas, Hydrogenation catalyst (e.g., Copper-chromium oxide or Nickel-based catalyst).[12][13]

-

Procedure:

-

The neutralized reaction mixture from Step 1 is transferred to a high-pressure reactor (autoclave).

-

A hydrogenation catalyst is added to the mixture. The choice of catalyst can influence the reaction conditions and selectivity.

-

The reactor is purged with nitrogen and then pressurized with hydrogen gas.

-

The reaction is carried out at elevated temperatures (e.g., 70-180 °C) and pressures (e.g., 1-150 bar).[12][13]

-

The reaction is monitored for hydrogen uptake to determine completion.

-

After the reaction, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

-

Purification:

The crude this compound is purified by fractional distillation to separate it from unreacted starting materials, byproducts (such as n-butanol), and high-boiling point impurities.[13]

Experimental Protocol: Synthesis by Reduction of 3-Methoxybutanal

This method involves the direct reduction of 3-methoxybutanal to this compound.

-

Materials: 3-Methoxybutanal, Reducing agent (e.g., Sodium borohydride, Hydrogen gas with a catalyst), Solvent (e.g., Methanol, Ethanol).

-

Procedure (using Sodium Borohydride):

-

3-Methoxybutanal is dissolved in a suitable protic solvent, such as methanol, in a reaction flask.

-

The solution is cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature between 0 and 25 °C.[14] A slight molar excess of the reducing agent is typically used.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).

-

The reaction is then carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification:

The crude product is purified by fractional distillation under reduced pressure.

Experimental Workflows and Diagrams

The synthesis and purification of this compound can be visualized as a workflow.

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Analytical Methods

The purity and identity of this compound are typically determined using gas chromatography (GC) coupled with mass spectrometry (GC-MS).

GC-MS Analysis Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or methanol. A typical concentration is around 10 µg/mL.[15]

-

If quantitative analysis is required, a suitable internal standard should be added.

-

Transfer the solution to a GC vial.

-

-

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Equipped with a capillary column suitable for polar analytes (e.g., a wax-type column).

-

Injector: Split/splitless injector, with an injection volume of approximately 1 µL.

-

Oven Temperature Program: A temperature gradient program is typically used, for example, starting at 60 °C and ramping up to 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode to obtain the mass spectrum for identification, and selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.

-

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature and chemical databases did not yield any significant information on the specific biological activities or involvement in signaling pathways of this compound. Its primary role appears to be in industrial applications as a solvent and chemical intermediate. There is no evidence to suggest its direct use in drug development as an active pharmaceutical ingredient. However, some glycol ethers have been noted to have potential health effects, and as such, appropriate safety precautions should always be taken.[16]

Safety and Handling

This compound is a flammable liquid and vapor.[1] It may cause skin and eye irritation.[1] Ingestion may be harmful. It is important to handle this chemical in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area in a tightly sealed container. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Caption: Key safety and handling considerations for this compound.

References

- 1. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]

- 4. 3-methoxy-1-butanol, 2517-43-3 [thegoodscentscompany.com]

- 5. 1-Butanol, 3-methoxy- [webbook.nist.gov]

- 6. 3-Methoxy-1-butanol(2517-43-3) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 3-Methoxy-1-butanol(2517-43-3) 13C NMR spectrum [chemicalbook.com]

- 9. 3-Methoxy-1-butanol(2517-43-3) IR Spectrum [m.chemicalbook.com]

- 10. 1-Butanol, 3-methoxy- [webbook.nist.gov]

- 11. 1-Butanol, 3-methoxy- [webbook.nist.gov]

- 12. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]

- 13. JPH07138199A - Production of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]

- 14. 3-Methoxy-3-methylbutan-1-ol | 56539-66-3 | Benchchem [benchchem.com]

- 15. uoguelph.ca [uoguelph.ca]

- 16. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 3-Methoxybutan-1-ol and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxybutan-1-ol, a versatile chemical compound with applications across various scientific and industrial sectors. This document details its chemical identity, physical and chemical properties, key synthetic pathways, and experimental protocols, offering valuable insights for professionals in research, development, and drug discovery.

Chemical Identity and Synonyms

This compound is a primary alcohol and an ether.[1] Its fundamental chemical information and a comprehensive list of its synonyms are provided below, facilitating accurate identification and cross-referencing in research and documentation.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2517-43-3[1] |

| Molecular Formula | C5H12O2[1] |

| Molecular Weight | 104.15 g/mol [1] |

| InChI | InChI=1S/C5H12O2/c1-5(7-2)3-4-6/h5-6H,3-4H2,1-2H3[1] |

| InChIKey | JSGVZVOGOQILFM-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(CCO)OC[1] |

Table 2: Synonyms and Alternative Names for this compound

| Synonym |

| 1,3-Butylene glycol 3-monomethyl ether[1] |

| 1-Butanol, 3-methoxy-[1] |

| 3-Methoxy-1-butanol[2] |

| 3-Methoxybutanol[1][2] |

| 3-Methoxybutyl alcohol[1] |

| Methoxybutanol[1] |

| 3-メトキシ-1-ブタノール |

| CCRIS 8976[1] |

| EINECS 219-741-8[1] |

| NSC 65580[1] |

| UNII-SJ995B41AO[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings. The following table summarizes key quantitative data.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless liquid | [2] |

| Odor | Odorless | [2] |

| Boiling Point | 161 °C | [2] |

| Melting Point | -85 °C | [2] |

| Density | 0.92 g/cm³ | [2] |

| Refractive Index | 1.416 (at 20 °C) | [2] |

| Vapor Pressure | 1.3 hPa (at 20 °C) | [2] |

| Solubility | Miscible with water | [2] |

| Flash Point | 74 °C | [2] |

| Autoignition Temperature | 335 °C | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its synthesis and representative reactions.

Synthesis of this compound from Crotonaldehyde

This compound can be synthesized from crotonaldehyde through a two-step process involving a Michael addition of methanol followed by hydrogenation.[3][4]

Experimental Protocol:

-

Reaction of Crotonaldehyde with Methanol: In an alkaline solution, crotonaldehyde is reacted with methanol.[3] This reaction is typically carried out at room temperature under atmospheric pressure. Due to the exothermic nature of the reaction, cooling is recommended.[3]

-

Neutralization: The resulting reaction mixture is neutralized, for example, with acetic acid.[5]

-

Hydrogenation: The neutralized mixture is then subjected to hydrogenation in the presence of a catalyst to yield this compound.[5] Suitable catalysts include copper oxide or Cu/Cr mixed oxides for the initial hydrogenation, followed by a nickel-containing catalyst.[5] The hydrogenation is typically performed at temperatures ranging from 150 °C to 180 °C and pressures between 100 and 150 bar.[5]

-

Purification: The final product can be purified by distillation.[5]

Catalytic Dehydration of this compound

This compound can serve as a model compound for studying the catalytic dehydration of alcohols.[2] Cerium(IV) oxide (CeO₂) is a known catalyst for such reactions.[2][6]

General Experimental Workflow:

-

Catalyst Preparation: A series of modified CeO₂ catalysts can be prepared by impregnating CeO₂ with metal nitrates (e.g., Mn, Zn, Mg, Ca, Na).[3]

-

Reactor Setup: The dehydration reaction is typically carried out in a fixed-bed tubular reactor at atmospheric pressure.[6]

-

Reaction Conditions: The catalyst is placed in the reactor, and this compound is passed over it at an elevated temperature, typically in the range of 300-400 °C.

-

Product Analysis: The reaction products are collected and analyzed, for instance, by gas chromatography, to determine the conversion of the alcohol and the selectivity towards different dehydration products.

Synthesis of Potassium 3-methoxy-1-butylxanthate

This compound is a precursor in the synthesis of potassium 3-methoxy-1-butylxanthate, an intermediate used in the preparation of xanthate complexes.[2] A general procedure for the synthesis of potassium xanthates involves the reaction of an alcohol with carbon disulfide in the presence of a strong base, such as potassium hydroxide.

Experimental Protocol (General Procedure):

-

Alkoxide Formation: this compound is reacted with a strong base, such as potassium hydroxide, to form the corresponding potassium alkoxide. This is typically done in an appropriate solvent.

-

Reaction with Carbon Disulfide: Carbon disulfide is then slowly added to the solution of the potassium alkoxide. The reaction is usually carried out at a controlled temperature, for instance, between 30-35 °C.[7]

-

Precipitation and Isolation: The potassium 3-methoxy-1-butylxanthate product will precipitate from the reaction mixture.

-

Purification: The precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the final product.[7]

References

- 1. Potassium 3-methoxy-3-oxopropanoate | 38330-80-2 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of pretreatment conditions on acidity and dehydration activity of CeO2-MeOx catalysts (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. JPH07138199A - Production of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN111606832A - Production method of high-grade potassium xanthate - Google Patents [patents.google.com]

Physical properties of 3-Methoxybutan-1-ol (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 3-Methoxybutan-1-ol

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who require precise data and standardized methodologies for handling this compound. This document includes tabulated physical data, detailed experimental protocols for property determination, and workflow diagrams for clarity.

Physical Properties Data

The physical properties of this compound are critical for its application in various scientific and industrial processes. The boiling point is indicative of its volatility, while its density is essential for mass-to-volume conversions and fluid dynamic calculations.

Summary of Quantitative Data

The boiling point and density of this compound have been reported across various sources. The data is summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 157 - 163 °C | @ 760 mmHg (Atmospheric Pressure)[1][2][3][4][5][6][7] |

| Density | 0.928 g/mL | @ 25 °C[2][3][6][8] |

| 0.920 - 0.924 g/cm³ | @ 20 °C[1][7] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized laboratory protocols for measuring the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point (Capillary Method)

The capillary method, also known as the Siwoloboff method, is a micro-scale technique for determining the boiling point of a liquid. It relies on observing the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or a beaker with high-boiling point oil (e.g., mineral oil)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., Bunsen burner or hot plate)

-

Clamp and stand

Procedure:

-

Sample Preparation: Add 2-3 mL of this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to the thermometer. Immerse the assembly in the oil bath (Thiele tube or beaker), ensuring the sample is below the oil level.

-

Heating: Gently heat the oil bath. Stir the oil continuously to ensure uniform heat distribution.[9]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[10]

-

Temperature Recording: Note the temperature when this rapid stream of bubbles is observed.

-

Cooling and Confirmation: Remove the heat source. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[10]

-

Verification: The mean of the temperature recorded during heating and cooling can be taken as the precise boiling point.[9]

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid is determined by accurately measuring the mass of a known volume.[11][12] This protocol describes the common method using a graduated cylinder and an analytical balance.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

-

Beaker

-

Thermometer (to record the temperature of the liquid)

Procedure:

-

Measure Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the analytical balance and tare it, or record its mass (m₁).[11]

-

Measure Volume of Liquid: Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[11] Record this volume (V).

-

Measure Mass of Filled Cylinder: Place the graduated cylinder containing the liquid back on the analytical balance and record the new mass (m₂).

-

Calculate Mass of Liquid: The mass of the liquid (m) is the difference between the mass of the filled cylinder and the empty cylinder (m = m₂ - m₁).

-

Calculate Density: Use the formula ρ = m/V to calculate the density.[11]

-

Record Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.[12]

-

Repeatability: For higher accuracy, repeat the measurement several times and calculate the average density.[11]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

References

- 1. 3-methoxy-1-butanol, 2517-43-3 [thegoodscentscompany.com]

- 2. 3-methoxy-1-butanol [stenutz.eu]

- 3. chembk.com [chembk.com]

- 4. DOSS [doss.turi.org]

- 5. chembk.com [chembk.com]

- 6. 3-Methoxy-1-butanol | 2517-43-3 [chemicalbook.com]

- 7. atamankimya.com [atamankimya.com]

- 8. 3-甲氧基-1-丁醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

3-Methoxybutan-1-ol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methoxybutan-1-ol, a compound of interest in various scientific and industrial applications, including its use as a solvent for paints, pharmaceuticals, and cosmetics.[1]

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C5H12O2 | [2][3] |

| Molecular Weight | 104.15 g/mol | [1][2] |

| CAS Number | 2517-43-3 | [1][3] |

| Appearance | Colorless liquid | [1] |

| Density | 0.92 g/cm³ | [1] |

| Boiling Point | 161 °C | [1] |

| Melting Point | -85 °C | [1][4] |

| Flash Point | 117.00 °F (47.00 °C) | [3] |

| Water Solubility | Miscible | [1] |

| Refractive Index | 1.416 (at 20 °C) | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 3-methoxybutanal with hydrogen.[1] This process typically involves the following steps:

-

Hydrogenation Setup: A high-pressure reactor is charged with 3-methoxybutanal and a suitable catalyst, such as Raney nickel or a palladium-based catalyst.

-

Reaction Conditions: The reactor is pressurized with hydrogen gas, and the mixture is heated. The precise temperature and pressure are optimized to ensure efficient conversion and minimize side reactions.

-

Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, the catalyst is filtered off. The crude product is then purified, typically by distillation, to yield pure this compound.

Logical Workflow

The following diagram illustrates a generalized workflow for the quality control analysis of synthesized this compound.

Caption: Quality Control Workflow for this compound.

References

A Technical Guide to the IUPAC Nomenclature of 3-methoxybutan-1-ol

Introduction

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic and unambiguous method for naming organic chemical compounds. This system is crucial for clear communication in research, industry, and chemical safety. This guide provides a detailed breakdown of the IUPAC nomenclature for the compound 3-methoxybutan-1-ol, intended for researchers, scientists, and professionals in drug development. The naming process relies on identifying functional groups, assigning priorities, and correctly numbering the parent carbon chain.

Step 1: Identification of Functional Groups

The structure of this compound contains two distinct functional groups:

-

Hydroxyl Group (-OH): This group classifies the molecule as an alcohol.

-

Ether Group (R-O-R'): Specifically, a methoxy group (-OCH₃), which consists of a methyl group attached to an oxygen atom.

Step 2: Prioritization of Functional Groups

When a molecule contains multiple functional groups, IUPAC rules dictate a priority order to determine the principal functional group.[1] This principal group defines the suffix of the compound's name.[2][3] The remaining groups are treated as substituents and are indicated by prefixes.[3]

In the case of this compound, the alcohol group has a higher priority than the ether group.[4][5] Therefore, the compound is named as an alcohol, and the ether group is treated as a substituent.[1]

| Priority | Functional Group Class | Formula | Suffix (if Principal) | Prefix (if Substituent) |

| Higher | Alcohol | -OH | -ol | hydroxy- |

| Lower | Ether | -OR | (none) | alkoxy- (e.g., methoxy-) |

Step 3: Determining and Numbering the Parent Chain

The core of the IUPAC name is based on the longest continuous carbon chain that contains the principal functional group.[6]

-

Longest Chain Identification: The longest continuous carbon chain in the molecule consists of four carbon atoms. Thus, the parent alkane is butane .

-

Suffix Modification: Because the principal functional group is an alcohol, the "-e" from butane is replaced with the suffix "-ol", making the parent name butanol .[7]

-

Numbering Convention: The carbon chain is numbered to assign the lowest possible locant (number) to the principal functional group.[5][6] Numbering begins at the end of the chain closest to the hydroxyl (-OH) group.

As shown in Figure 1, this numbering scheme places the hydroxyl group on carbon 1 and the methoxy group on carbon 3.

Step 4: Assembling the Final IUPAC Name

The complete IUPAC name is constructed by combining the names of the substituents with the parent name.

-

Identify Substituents: The only substituent is the methoxy group (-OCH₃) located on carbon 3.

-

Name and Locate Substituents: The substituent is named "methoxy" and its position is indicated by the number "3-".

-

Locate the Principal Group: The position of the hydroxyl group is indicated by placing its locant before the "-ol" suffix, resulting in "butan-1-ol".

-

Combine Components: The substituent prefix is placed before the parent name.

This systematic process leads to the final, unambiguous IUPAC name: This compound .[8][9]

The IUPAC name this compound is derived by systematically applying established nomenclature rules. The process involves identifying the alcohol as the principal functional group over the ether, numbering the four-carbon parent chain to give the hydroxyl group the lowest locant (position 1), and identifying the methoxy group as a substituent at position 3. This methodical approach ensures that the name precisely describes the chemical structure without ambiguity.

References

- 1. egpat.com [egpat.com]

- 2. medlifemastery.com [medlifemastery.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. ochem.weebly.com [ochem.weebly.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. 10.4 Nomenclature of Alcohols and Ethers – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 8. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Butanol, 3-methoxy- [webbook.nist.gov]

Spectral Data Analysis of 3-Methoxybutan-1-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the organic compound 3-Methoxybutan-1-ol (CAS No. 2517-43-3). The document, intended for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. Included are clearly structured data tables, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its molecular structure and properties.

Chemical Structure and Properties

This compound is a primary alcohol and an ether with the molecular formula C₅H₁₂O₂ and a molecular weight of approximately 104.15 g/mol .[1] It is a colorless liquid at room temperature and is soluble in water. Its structure consists of a butanol backbone with a methoxy group located at the third carbon position.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The data presented below is a representative spectrum acquired in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | Triplet | 2H | -CH₂-OH (H-1) |

| ~3.45 | Multiplet | 1H | -CH(OCH₃)- (H-3) |

| ~3.30 | Singlet | 3H | -OCH₃ |

| ~1.70 | Multiplet | 2H | -CH₂-CH₂OH (H-2) |

| ~1.15 | Doublet | 3H | -CH(OCH₃)CH₃ (H-4) |

| Variable | Broad Singlet | 1H | -OH |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~75.0 | -CH(OCH₃)- (C-3) |

| ~60.0 | -CH₂-OH (C-1) |

| ~56.0 | -OCH₃ |

| ~38.0 | -CH₂-CH₂OH (C-2) |

| ~20.0 | -CH(OCH₃)CH₃ (C-4) |

Experimental Protocol for NMR Spectroscopy

A representative protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz NMR spectrometer is typically used.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans (NS): 8 to 16 scans.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 10-12 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans (NS): 1024 to 4096 scans.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 0-220 ppm.

-

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for its alcohol and ether functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1130-1085 | Strong | C-O stretch (ether) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an ATR-FTIR spectrum of liquid this compound is as follows:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.

-

Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.[2]

-

Cleaning: After the measurement, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound does not typically show a strong molecular ion peak (M⁺) at m/z 104 due to facile fragmentation.[3] Key fragments are observed, which aid in structure elucidation.

| m/z | Relative Intensity (%) | Possible Fragment Ion | Fragment Lost |

| 89 | Moderate | [M - CH₃]⁺ | Methyl radical |

| 71 | Moderate | [M - CH₃ - H₂O]⁺ | Methyl radical and water |

| 59 | High | [CH₃O=CHCH₃]⁺ | Propene |

| 45 | Base Peak | [CH₂=OH]⁺ or [CH₃OCH₂]⁺ | C₃H₇ radical |

| 43 | High | [C₃H₇]⁺ | C₂H₅O radical |

Experimental Protocol for Mass Spectrometry

A representative protocol for acquiring an EI mass spectrum of this compound is as follows:

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.[4]

-

Ionization: The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV, causing ionization and fragmentation.[4]

-

Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

-

Typical Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 30-200.

-

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectral analysis.

References

Solubility of 3-Methoxybutan-1-ol in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3-methoxybutan-1-ol in water and a range of organic solvents. The information is curated for professionals in research, scientific, and drug development fields, with a focus on clear data presentation and detailed experimental methodologies.

Core Solubility Data

This compound exhibits a versatile solubility profile, demonstrating miscibility with water and a variety of organic solvents.[1][2] Its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar ether and alkyl backbone, allows it to act as an effective solvent for a wide array of substances.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound. It is important to note that there are some discrepancies in the reported water solubility values, which may be attributable to different experimental conditions or estimation methods.

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 25 | 366.2 g/L (estimated) | [3] |

| Water | Not Specified | Soluble | [4][5][6] |

| Water | Not Specified | Miscible | [1][2] |

| Alcohol | Not Specified | Soluble | [3] |

Qualitative Solubility in Organic Solvents

This compound is described as being miscible with commonly used organic solvents.[1][2] It demonstrates good dissolving power for a variety of materials, including:

-

Polymers and Resins: Nitrocellulose, benzyl cellulose, polyvinyl butyrals, aldehyde resins, ketone resins, indene resins, phenol-formaldehyde resins, urea-formaldehyde resins, melamine-formaldehyde resins, carbamic acid ester resins, alkyd resins, and maleic resins.[1][2]

Conversely, this compound is a poor solvent for:

-

Petroleum oils

-

Waxes

-

Rubber and chlorinated rubber

-

Acetyl cellulose

-

Polyisobutylene

-

Polystyrene

-

Polyvinyl chloride (non-post-chlorinated)

-

Certain copolymers (vinyl acetate/vinyl chloride/dicarboxylic acid)

-

Polyvinyl formal

-

Polyvinyl carbazole

-

Coumarone resin

Furthermore, some substances exhibit partial solubility or swelling in this compound:

-

Swells Considerably: Ethyl cellulose, cellulose acetobutyrate, polyvinyl acetates, and polyvinyl isobutyl ether.[1][2]

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found in the immediate search, a generalized methodology can be derived from standard laboratory practices for assessing the solubility of alcohols.

Method 1: Visual Miscibility Assessment

This is a straightforward qualitative or semi-quantitative method.

-

Preparation: A known volume of the solvent (e.g., 1 mL of water or an organic solvent) is placed in a clear glass test tube at a controlled temperature.

-

Titration: this compound is added dropwise from a calibrated pipette or burette.

-

Observation: After each addition, the mixture is vortexed or shaken vigorously and then allowed to stand. The solution is observed for any signs of immiscibility, such as the formation of a second layer or persistent cloudiness.

-

Endpoint: The point at which a second phase appears and does not disappear upon mixing is the saturation point. The volume of this compound added is recorded.

Method 2: Cloud Point Titration

This method is more precise for determining the solubility limit.[7]

-

Sample Preparation: A known mass or volume of this compound is added to a known mass or volume of the solvent in a jacketed vessel with temperature control.

-

Titration: The solvent is slowly added to the this compound with constant, vigorous stirring.

-

Detection: A light source and a detector are positioned to pass a beam of light through the solution. The appearance of turbidity (the "cloud point") indicates that the solubility limit has been exceeded and the solution has become biphasic.[7]

-

Quantification: The amount of solvent added to reach the cloud point allows for the calculation of the solubility at that specific temperature.

The following diagram illustrates a general workflow for determining the solubility of an alcohol like this compound.

Caption: General workflow for solubility determination of this compound.

Signaling Pathways and Logical Relationships

The solubility of this compound is governed by the intermolecular forces between it and the solvent molecules. The following diagram illustrates the key interactions.

Caption: Intermolecular forces governing the solubility of this compound.

References

An In-depth Technical Guide to the Safety of 3-Methoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 3-Methoxybutan-1-ol (CAS No. 2517-43-3), a versatile solvent and intermediate used in various industrial and research applications. The following sections detail its hazards, handling procedures, and toxicological profile, with quantitative data summarized for clarity and detailed experimental methodologies provided for key studies.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is recognized as a flammable liquid and vapor, and is harmful if swallowed.[1]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 3 or 4 | H226: Flammable liquid and vapor or H227: Combustible liquid[1][2][3] |

| Acute toxicity, Oral | Category 4 or 5 | H302: Harmful if swallowed or H303: May be harmful if swallowed[1][2] |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation[4] |

Note: Classification may vary slightly between suppliers and regulatory bodies.

Hazard Statements:

-

Harmful if swallowed.[1]

-

May cause eye and skin irritation.[5]

-

May cause respiratory and digestive tract irritation.[5]

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1][2][6]

-

Wear protective gloves/protective clothing/eye protection/face protection.[2][6]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

If swallowed: Call a poison center or doctor if you feel unwell.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C5H12O2 | [2][3] |

| Molecular Weight | 104.15 g/mol | [2][3] |

| Appearance | Colorless liquid | [5][7][8] |

| Odor | Mild | [9] |

| Boiling Point | 157 - 161 °C | [7][9][10] |

| Melting Point | -85 °C | [7][8] |

| Flash Point | 46 - 71 °C (closed cup) | [5][6][10] |

| Density | 0.920 - 0.928 g/cm³ at 20-25 °C | [7][9] |

| Solubility in Water | Soluble | [7][9] |

| Vapor Pressure | 0.17 - 0.33 hPa at 20-25 °C | [7] |

| Auto-ignition Temperature | 305 °C | [7] |

| Refractive Index | 1.415 - 1.417 at 20 °C | [8] |

| Viscosity | 3.68 - 3.7 mPa·s at 20 °C | [7][9] |

| log Pow (Octanol/Water Partition Coefficient) | 0.002 at 25 °C | [7] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1][5] However, available data on acute toxicity is summarized below.

| Endpoint | Species | Route | Value | Source |

| LD50 | Rat (male/female) | Oral | > 2000 mg/kg bw | [7] |

| LC50 | Oncorhynchus mykiss (Rainbow trout) | Inhalation | > 100 mg/L (96h, static) | [1] |

| LC50 | Oryzias latipes (Japanese rice fish) | Inhalation | > 100 mg/L (96h, semi-static) |

Symptoms of Overexposure:

-

Inhalation: May cause respiratory tract irritation, coughing, headache, drowsiness, dizziness, and in high concentrations, narcosis and reduced alertness.[5][11][12]

-

Skin: May cause skin irritation, dry skin, and a burning sensation.[5][12] Prolonged or repeated contact may lead to dermatitis.[12]

-

Ingestion: Harmful if swallowed.[1] May cause irritation of the digestive tract, abdominal pain, nausea, and vomiting.[5][12] Aspiration into the lungs may occur, leading to chemical pneumonitis.[11]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

-

There is no information available to suggest that this compound is a carcinogen, mutagen, or reproductive toxin.[1][2][7]

Experimental Protocols

Detailed experimental methodologies for the key toxicological endpoints are crucial for the interpretation of safety data. While the specific study reports for this compound are not publicly available, the cited Safety Data Sheets often refer to standardized OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (as per OECD Guideline 423):

This method is designed to estimate the LD50 of a substance.

-

Test Animals: Typically, a small number of female rats are used.

-

Dosage: A stepwise procedure is used where a single dose is administered to a small number of animals. The outcome (survival or death) determines the next dose level.

-

Administration: The substance is administered by gavage using a stomach tube.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The LD50 is calculated based on the dose at which mortality is observed.

Acute Toxicity to Fish (as per OECD Guideline 203):

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.

-

Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Test Conditions: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (temperature, pH, dissolved oxygen).

-

Duration: The exposure period is 96 hours.

-

Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50 (Lethal Concentration 50%) is determined by statistical analysis of the mortality data.

Visualized Workflows and Relationships

SDS Information Workflow:

The following diagram illustrates the logical flow of information presented in a Safety Data Sheet, from identification to disposal.

Caption: Logical flow of information in a Safety Data Sheet.

First-Aid Measures Decision Tree:

This diagram outlines the initial steps to be taken in case of accidental exposure to this compound.

Caption: First-aid decision tree for exposure to this compound.

Handling and Storage

Handling:

-

Wash hands thoroughly after handling.[5]

-

Use only in a well-ventilated area.[5]

-

Ground and bond containers when transferring material to prevent static discharge.[5]

-

Use spark-proof tools and explosion-proof equipment.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]

-

Keep away from sources of ignition.[5]

-

Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1][5]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide, or water spray.[12] Water may be ineffective in extinguishing the fire but can be used to cool fire-exposed containers.[5]

-

Specific Hazards: Flammable liquid and vapor.[1][5] Vapors are heavier than air and may travel to a source of ignition and flash back.[5] Containers may explode in the heat of a fire.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area.[7] Remove all sources of ignition.[5][7] Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[7] Do not let the product enter drains.[7]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, silica gel, universal binder) and place it in a suitable, closed container for disposal.[1][2]

This guide provides essential safety information for the handling and use of this compound. For complete and detailed information, always refer to the most current Safety Data Sheet provided by the supplier.

References

- 1. fishersci.com [fishersci.com]

- 2. godavaribiorefineries.com [godavaribiorefineries.com]

- 3. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. synerzine.com [synerzine.com]

- 7. echemi.com [echemi.com]

- 8. 3-methoxy-1-butanol, 2517-43-3 [thegoodscentscompany.com]

- 9. atamankimya.com [atamankimya.com]

- 10. chembk.com [chembk.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. 3-METHOXYBUTANOL [training.itcilo.org]

Toxicological Profile of 3-Methoxybutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological knowledge of 3-Methoxybutan-1-ol (CAS No. 2517-43-3). The information is compiled from publicly available safety data sheets, regulatory databases, and scientific literature. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who may be working with or evaluating this solvent.

Executive Summary

This compound is a colorless, neutral liquid with a mild odor, primarily used as a solvent in various industrial applications, including coatings, inks, and adhesives. Based on the available data, this compound exhibits low acute toxicity. It is not classified as a skin irritant, but some sources suggest it may cause mild and transient eye irritation. There is no evidence to suggest that this compound is carcinogenic or genotoxic. The toxicological properties have not been fully investigated in all areas, and data on chronic toxicity and reproductive toxicity are limited in the public domain.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 2517-43-3 |

| Molecular Formula | C5H12O2 |

| Molecular Weight | 104.15 g/mol |

| Appearance | Colorless liquid[1] |

| Boiling Point | 161 °C[1] |

| Flash Point | 46 °C to 74 °C[1][2] |

| Water Solubility | Miscible[1] |

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >2000 mg/kg | [3][4] |

| LC50 | Cat | Inhalation | 6200 mg/m³ | [3] |

Irritation and Sensitization

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Non-irritant | [3] |

| Eye Irritation | - | Non-irritant to mild irritant | [2][3] |

| Sensitization | - | No information available |

Genetic and Carcinogenic Toxicology

There is currently no evidence to suggest that this compound is genotoxic or carcinogenic. No components of this product at levels greater than or equal to 0.1% are identified as a carcinogen or potential carcinogen by ACGIH, NTP, or OSHA.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not extensively available in the public literature. However, references to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often cited in safety data sheets.

Acute Oral Toxicity (OECD Guideline 401)

While the full study report is not publicly available, the LD50 value for oral toxicity in rats was determined following OECD Guideline 401.[3] A general protocol for this type of study is as follows:

-

Test Animals: Typically, young adult rats of a standard laboratory strain are used.

-

Administration: The test substance is administered in a single dose by gavage.

-

Dosage: A limit test is often performed at 2000 mg/kg body weight.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Necropsy: A gross necropsy of all animals is performed at the end of the study.

Skin Irritation (OECD Guideline 404)

The assessment of skin irritation potential in rabbits is generally conducted according to OECD Guideline 404.

-

Test Animals: Healthy young adult albino rabbits are typically used.

-

Application: A small amount of the test substance is applied to a shaved patch of skin.

-

Exposure: The substance is left in contact with the skin for a defined period, usually 4 hours.

-

Observation: The skin is evaluated for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal.

Visualizations

General Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for the toxicological assessment of a chemical substance.

Caption: A generalized workflow for the toxicological assessment of a chemical.

Hypothetical Metabolic Pathway

In the absence of specific metabolic data for this compound, a hypothetical pathway can be proposed based on the metabolism of similar alcohols and ethers. The primary alcohol group is likely to be oxidized, and the ether linkage may undergo O-dealkylation.

Caption: A hypothetical metabolic pathway for this compound.

Toxicokinetics

There is a lack of publicly available data on the toxicokinetics (absorption, distribution, metabolism, and excretion) of this compound.

Conclusion

This compound is a solvent with low acute toxicity. While it is not a skin irritant, it may cause mild eye irritation. The available data do not indicate any concerns for genotoxicity or carcinogenicity. However, there are significant data gaps, particularly in the areas of chronic toxicity, reproductive toxicity, and toxicokinetics. For any application where significant human exposure is anticipated, further toxicological studies would be warranted to fill these data gaps and perform a more comprehensive risk assessment. Professionals should always consult the most recent Safety Data Sheet (SDS) and follow appropriate safety protocols when handling this chemical.

References

The Interplay of Structure and Function: A Technical Guide to 3-Methoxybutan-1-ol and Butane-1,3-diol for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the relationship between 3-methoxybutan-1-ol and butane-1,3-diol, two structurally related molecules with significant potential in the pharmaceutical industry. While butane-1,3-diol is a well-established humectant and solvent, its derivative, this compound, offers a unique profile as an ether-alcohol. This document explores their comparative chemical and physical properties, synthesis methodologies, and potential applications in drug development, including their roles as pharmaceutical excipients and their distinct metabolic fates. Detailed experimental protocols for their synthesis and characterization are provided, alongside visualizations of their chemical relationship and the known metabolic pathway of butane-1,3-diol. This guide aims to equip researchers and drug development professionals with the foundational knowledge to leverage the specific properties of each molecule in their work.

Introduction

Butane-1,3-diol and its methoxy derivative, this compound, represent a compelling case study in how minor structural modifications can significantly alter the physicochemical and biological properties of a molecule. Butane-1,3-diol, a diol, is widely used in cosmetics and is gaining attention in pharmaceuticals for its properties as a solvent, humectant, and its metabolic conversion to ketone bodies. This compound, an ether-alcohol, is primarily utilized as a high-boiling point solvent in various industries, including pharmaceuticals.[1][2] Understanding the nuanced differences between these two molecules is critical for their effective application in drug formulation and development.

This guide provides an in-depth comparison of their chemical properties, synthesis, and potential roles in pharmaceutical sciences. It also offers detailed experimental protocols for key transformations and analytical techniques, and visual representations of their structural relationship and relevant biological pathways.

Comparative Physicochemical Properties

The substitution of a hydroxyl group in butane-1,3-diol with a methoxy group in this compound leads to distinct differences in their physical and chemical properties. These differences are crucial for their application as solvents and excipients in pharmaceutical formulations.[1][3][4][5]

| Property | This compound | Butane-1,3-diol |

| Molecular Formula | C5H12O2 | C4H10O2 |

| Molecular Weight ( g/mol ) | 104.15 | 90.12 |

| Appearance | Clear, colorless liquid | Colorless, viscous liquid |

| Boiling Point (°C) | 161 | 204-207.5 |

| Melting Point (°C) | -85 | <-50 |

| Density (g/mL at 25°C) | 0.928 | 1.004-1.0053 |

| Flash Point (°C) | 47 (117 °F) | 121 |

| Water Solubility | Soluble | Miscible |

| Refractive Index (at 20°C) | 1.415 - 1.417 | 1.439 - 1.441 |

Synthesis and Chemical Relationship

This compound is a derivative of butane-1,3-diol where the hydroxyl group at the 3-position is replaced by a methoxy group.[1] This structural relationship allows for the potential synthesis of this compound from butane-1,3-diol via etherification.

Synthesis of Butane-1,3-diol

Butane-1,3-diol can be synthesized through various methods, with the hydrogenation of 3-hydroxybutanal (acetaldol) being a common industrial route.

Caption: Synthesis of Butane-1,3-diol.

Synthesis of this compound from Butane-1,3-diol (Williamson Ether Synthesis)

A potential laboratory-scale synthesis of this compound from butane-1,3-diol is the Williamson ether synthesis. This method involves the formation of an alkoxide from the diol, followed by nucleophilic substitution with a methyl halide.[6][7]

Caption: Williamson Ether Synthesis of this compound.

Role in Drug Development

Both molecules have potential applications in drug development, primarily as pharmaceutical excipients. Their differing structures suggest distinct advantages depending on the formulation requirements.

Butane-1,3-diol

-

Solvent and Humectant: Due to its two hydroxyl groups, butane-1,3-diol is an excellent humectant and a versatile solvent for a range of active pharmaceutical ingredients (APIs). Its ability to form hydrogen bonds makes it particularly suitable for dissolving polar compounds.[4][8]

-

Metabolic Precursor: (R)-butane-1,3-diol is metabolized in the liver to β-hydroxybutyrate, a ketone body.[9] This metabolic pathway is of interest for its potential therapeutic effects, as ketone bodies can serve as an alternative energy source for the brain and have signaling functions.[10][11][12][13][14]

This compound

-

Aprotic Polar Solvent: The presence of the ether group reduces the hydrogen-bonding capability compared to butane-1,3-diol, making this compound a less polar, aprotic solvent. This property can be advantageous for dissolving less polar APIs.[1][2]

-

Metabolic Stability: Ether linkages are generally more resistant to metabolic cleavage than ester bonds. The metabolism of simple ethers like this compound is not extensively documented in the context of drug metabolism, but it is expected to be different from the diol pathway.[9][15][16][17] Further research is needed to fully characterize its metabolic fate and potential biological activity.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

Objective: To synthesize this compound from butane-1,3-diol.

Materials:

-

Butane-1,3-diol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH3I)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Dichloromethane (CH2Cl2)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.1 eq.) in anhydrous THF.

-

A solution of butane-1,3-diol (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until hydrogen evolution ceases.

-

The mixture is cooled back to 0 °C, and methyl iodide (1.1 eq.) is added dropwise.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

-